![molecular formula C17H26N2O3 B048825 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 111256-33-8](/img/structure/B48825.png)
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea, also known as BPHU, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves the inhibition of various enzymes and signaling pathways in the body. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to induce apoptosis by activating caspases, a family of enzymes involved in programmed cell death. In the brain, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In diabetes, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to increase insulin secretion and improve glucose tolerance by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have minimal toxicity and side effects in animal studies, making it a promising candidate for further research. However, one limitation of using 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammatory disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics in humans, including its absorption, distribution, metabolism, and excretion. Additionally, further research is needed to optimize the synthesis method of 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea and improve its solubility and bioavailability.
Métodos De Síntesis
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be synthesized using a three-step reaction process. The first step involves the reaction of 3-(3-prop-1-en-2-ylphenyl)propan-1-ol with phosgene to produce 3-(3-prop-1-en-2-ylphenyl)propan-1-yl chloroformate. The second step involves the reaction of 1,1-bis(2-hydroxyethyl)urea with the chloroformate to produce the intermediate product, 1,1-bis(2-hydroxyethyl)-3-(3-prop-1-en-2-ylphenyl)propan-2-yl carbamate. The final step involves the reaction of the intermediate product with triethylamine to produce 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea.
Aplicaciones Científicas De Investigación
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been found to have potential therapeutic applications in various fields of scientific research. In the field of cancer research, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In the field of neuroscience, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In the field of diabetes research, 1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has been shown to have hypoglycemic effects by increasing insulin secretion and improving glucose tolerance.
Propiedades
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(22)19(8-10-20)9-11-21/h5-7,12,20-21H,1,8-11H2,2-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGIRLVTVFPACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370596 |
Source


|
| Record name | ST50826161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
CAS RN |
111256-33-8 |
Source


|
| Record name | ST50826161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

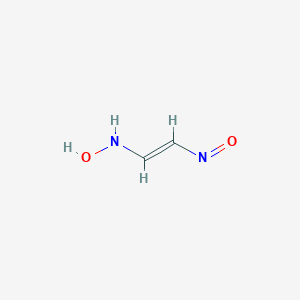
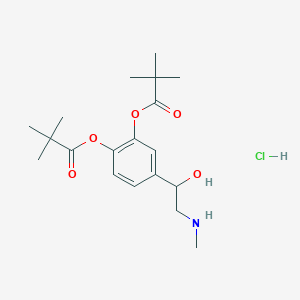
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
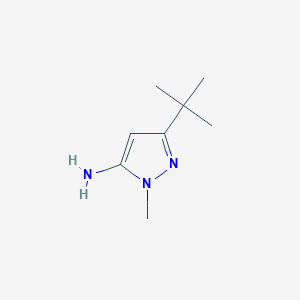

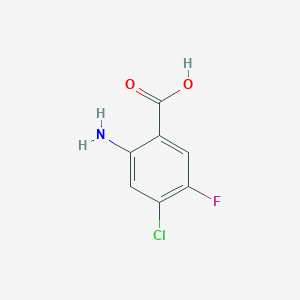
![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)

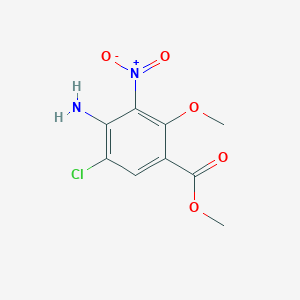

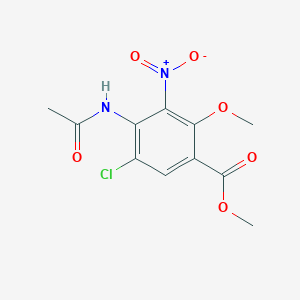
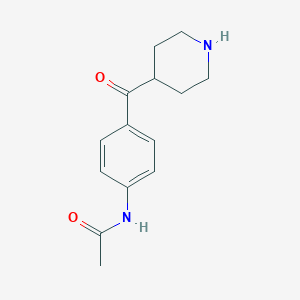
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
